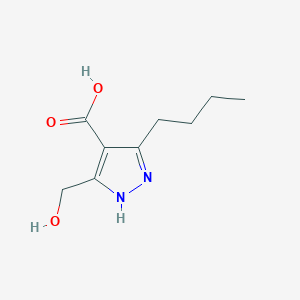

3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid

Description

3-Butyl-5-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a butyl substituent at the 3-position, a hydroxymethyl group at the 5-position, and a carboxylic acid moiety at the 4-position.

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

3-butyl-5-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C9H14N2O3/c1-2-3-4-6-8(9(13)14)7(5-12)11-10-6/h12H,2-5H2,1H3,(H,10,11)(H,13,14) |

InChI Key |

FOWFUAYASLHFCW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NNC(=C1C(=O)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid typically involves the condensation of appropriate hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction of butylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the hydroxymethyl and carboxylic acid groups .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

Oxidation: 3-Butyl-5-(Carboxymethyl)-1H-Pyrazole-4-Carboxylic Acid.

Reduction: 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Methanol.

Substitution: 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Bromocarboxylic Acid.

Scientific Research Applications

3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex and preventing catalysis .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their distinguishing features:

Notes:

Pharmacological Activity

- Antiproliferative Activity : Pyrazole derivatives like 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid exhibit IC₅₀ values in the micromolar range against cancer cell lines (e.g., MCF-7, HeLa) . The target compound’s butyl group may enhance cytotoxicity by increasing hydrophobic interactions with cellular targets.

- Linker Applications : Flexible pyrazole-carboxylic acid linkers (e.g., L1H4) are used in MOFs for gas storage or catalysis , though the hydroxymethyl group in the target compound could introduce additional functionalization sites.

Physicochemical Properties

- Molecular Weight : At ~226 g/mol, the compound falls within the "drug-like" range (≤500 g/mol), favoring pharmacokinetic optimization .

Research Implications and Limitations

While the target compound shares functional groups with well-studied analogs, direct experimental data on its synthesis, stability, and bioactivity remain scarce. Future studies should prioritize:

Synthesis Optimization : Adapting linker synthesis protocols or one-pot methods for scalable production.

Biological Screening : Evaluating antiproliferative, antimicrobial, or anti-inflammatory activities in vitro.

Coordination Chemistry : Exploring MOF or metallodrug applications via its carboxylic acid and hydroxymethyl groups.

Biological Activity

3-Butyl-5-(Hydroxymethyl)-1H-Pyrazole-4-Carboxylic Acid (referred to as BHPC) is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of BHPC, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

BHPC belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its chemical structure can be represented as follows:

- Chemical Formula : C₈H₁₂N₂O₃

- Molecular Weight : 172.19 g/mol

The presence of the butyl and hydroxymethyl groups enhances its solubility and potential interactions with biological targets.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole compounds, BHPC was shown to inhibit inflammation in carrageenan-induced paw edema models. The results indicated that BHPC could reduce edema by approximately 75%, comparable to standard anti-inflammatory drugs such as diclofenac .

| Compound | % Inhibition (3h post-injection) |

|---|---|

| BHPC | 75% |

| Diclofenac | 86.72% |

2. Antimicrobial Activity

BHPC has also been tested for its antimicrobial efficacy against various bacterial strains. In vitro studies revealed that it possesses notable activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be significantly lower than those of standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

3. Anticancer Potential

Recent studies have explored the potential of BHPC as an anticancer agent. It has shown promise in inhibiting the proliferation of cancer cell lines, particularly in breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled experiment involving rat models, BHPC was administered at varying doses to assess its anti-inflammatory effects. The study reported a dose-dependent reduction in paw edema, with significant effects observed at doses as low as 10 mg/kg .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of BHPC against standard antibiotics using disk diffusion methods. The results indicated that BHPC exhibited a zone of inhibition comparable to that of ampicillin against E. coli and S. aureus, suggesting its potential as an alternative antimicrobial agent .

The biological activities of BHPC can be attributed to its ability to modulate various biochemical pathways:

- Anti-inflammatory Mechanism : BHPC inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis, leading to bacterial cell death.

- Anticancer Mechanism : BHPC induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.